molecular formula C6H8N2O B2820022 (1S)-1-(pyrimidin-4-yl)ethan-1-ol CAS No. 1344936-67-9

(1S)-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No. B2820022
CAS RN: 1344936-67-9
M. Wt: 124.143
InChI Key: FCQKOPJZMPKYGR-YFKPBYRVSA-N
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Description

(1S)-1-(pyrimidin-4-yl)ethan-1-ol, also known as P4E, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it an interesting subject for research, and its synthesis method and mechanism of action have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Svete et al. (2015) outlines a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, including (S)-1-(pyrimidin-4-yl) derivatives, from (S)-Boc-alanine. This process involves cyclization and stereoselective catalytic hydrogenation, highlighting a method for producing pyrimidin-4-yl derivatives with potential applications in medicinal chemistry and material science Svete et al., 2015.

Biological Activities

Research by Rani et al. (2012) on new bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrates their significant antioxidant properties, compared to butylated hydroxytoluene. This study suggests the potential use of pyrimidin-4-yl derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases Rani et al., 2012.

Antimicrobial and Anticancer Potential

A synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors by Abdelazem et al. (2015) showed that most tested compounds exhibited inhibitory activity in the micromolar range. These findings point to the utility of pyrimidin-4-yl derivatives in designing novel anticancer agents targeting specific kinases Abdelazem & Lee, 2015.

Photophysical Properties

A study by Ryseck et al. (2013) discusses the photokinetics of a 2(1H)-pyrimidinone, related to pyrimidin-4-yl derivatives, and its solvent-dependent properties. This research provides insight into the behavior of pyrimidin-4-yl compounds under light exposure, which could be relevant for their applications in photodynamic therapy and as photostable compounds in various industrial applications Ryseck et al., 2013.

properties

IUPAC Name

(1S)-1-pyrimidin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKOPJZMPKYGR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(pyrimidin-4-yl)ethan-1-ol

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